molecular formula C11H13F3O B13505752 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13505752
M. Wt: 218.21 g/mol
InChI Key: UIAHRLLBSJQGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanol backbone, with a dimethylphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and trifluoroacetaldehyde being mixed in an appropriate solvent, followed by the addition of the reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding trifluoromethyl ketone in the presence of a suitable catalyst can be employed. This method offers the advantage of higher yields and better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.

    Reduction: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This interaction can modulate enzyme activity and cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane
  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
  • 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine

Uniqueness

3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H13F3O/c1-7-3-4-9(5-8(7)2)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3

InChI Key

UIAHRLLBSJQGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(F)(F)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.